Unveiling 6-Deoxyilludin M: A Technical Guide on its Discovery and Natural Sources
Unveiling 6-Deoxyilludin M: A Technical Guide on its Discovery and Natural Sources
For Immediate Release
This technical guide provides a comprehensive overview of the sesquiterpenoid 6-Deoxyilludin M, a compound of significant interest to the scientific community, particularly researchers, scientists, and professionals in drug development. This document details its discovery, natural origins, and cytotoxic properties, presenting available data in a structured format for clarity and comparative analysis.
Discovery and Natural Source
6-Deoxyilludin M belongs to the illudin family of sesquiterpenoids, a class of compounds known for their potent cytotoxic activities. The parent compound, Illudin M, was first isolated from the culture broth of the basidiomycete mushroom Omphalotus olearius.[1][2] Illudins, including Illudin M and the closely related Illudin S, are primarily found in fungi of the genus Omphalotus, most notably the bioluminescent Jack O'Lantern mushroom, Omphalotus illudens.[3][4][5]
While a specific paper detailing the initial discovery and isolation of 6-Deoxyilludin M has not been identified in the reviewed literature, it is understood to be a derivative or a closely related analog of Illudin M. The "6-deoxy" nomenclature suggests a modification at the 6th position of the illudin carbon skeleton, specifically the removal of a hydroxyl group. Such derivatives are often sought to modulate the bioactivity and toxicity of the parent compound.
Isolation and Purification
Detailed experimental protocols for the isolation of gram quantities of Illudin M from the culture broths of Omphalotus olearius have been described. A general workflow for the isolation of illudins from their fungal source is presented below.
Experimental Protocol: General Isolation of Illudins
-
Culturing: Omphalotus species are grown in a suitable liquid medium under submerged fermentation conditions to encourage the production of secondary metabolites.
-
Extraction: The culture broth is separated from the mycelium. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the illudins and other metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate fractions based on polarity.
-
Further Purification: Fractions containing the desired illudin analog are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Cytotoxicity
The table below summarizes the reported cytotoxic activities of Illudin M and some of its derivatives against various cancer cell lines. This data provides a comparative context for the potential activity of 6-Deoxyilludin M.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Illudin M | Panc-1 | Pancreatic Carcinoma | ~0.02 | [2] |
| Illudin M | HT-29 | Colon Carcinoma | ~0.01 | [2] |
| Illudin M | U87 | Glioblastoma | ~0.005 | [1] |
| Illudin M Retinoate | U87 | Glioblastoma | ~0.01 | [1] |
| Illudin M | Primary Neurons | Non-malignant | ~0.005 | [1] |
| Illudin M Retinoate | Primary Neurons | Non-malignant | > 1 | [1] |
Note: The IC50 values are approximate and intended for comparative purposes. Please refer to the original publications for precise data and experimental conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for illudins involves the alkylation of DNA and other biological macromolecules. This activity is believed to be responsible for their potent cytotoxicity. The general mechanism is depicted below.
Specific signaling pathways affected by 6-Deoxyilludin M have not been elucidated in the available literature. However, as DNA damaging agents, illudins are likely to trigger cellular responses to DNA damage, which can involve pathways leading to cell cycle arrest and apoptosis.
Future Directions
The potent bioactivity of the illudin class of compounds continues to make them and their derivatives attractive candidates for further investigation in cancer research. Future studies on 6-Deoxyilludin M would benefit from:
-
Definitive Isolation and Structure Elucidation: A formal report on the isolation of 6-Deoxyilludin M from a natural source or its semi-synthesis, along with complete spectroscopic characterization.
-
Comprehensive Cytotoxicity Profiling: Determination of IC50 values against a broad panel of cancer cell lines to understand its potency and selectivity.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways modulated by 6-Deoxyilludin M to elucidate its mode of action.
This technical guide serves as a foundational resource for researchers interested in the exploration of 6-Deoxyilludin M and other illudin analogs as potential therapeutic agents. The provided information, compiled from the current scientific literature, highlights both the known attributes and the existing knowledge gaps concerning this intriguing natural product.
References
- 1. Antitumor Effects of a New Retinoate of the Fungal Cytotoxin Illudin M in Brain Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugates of the fungal cytotoxin illudin M with improved tumour specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Illudin M | C15H20O3 | CID 344199 - PubChem [pubchem.ncbi.nlm.nih.gov]
